molecular formula C9H16O3S B13862573 Spiro[2.5]octan-6-yl methanesulfonate

Spiro[2.5]octan-6-yl methanesulfonate

Katalognummer: B13862573
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: FHMZNRLXFCXSOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2.5]octan-6-yl methanesulfonate is a chemical compound with the molecular formula C9H16O3S . It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane core attached to a methanesulfonate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octan-6-yl methanesulfonate typically involves the reaction of spiro[2.5]octan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

[ \text{Spiro[2.5]octan-6-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.5]octan-6-yl methanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form spiro[2.5]octan-6-ylmethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a spiro[2.5]octan-6-ylamine derivative, while hydrolysis would yield spiro[2.5]octan-6-ylmethanol.

Wissenschaftliche Forschungsanwendungen

Spiro[2.5]octan-6-yl methanesulfonate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of spirocyclic compounds.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of spiro[2.5]octan-6-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules . The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can interact with nucleophiles such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological pathways and the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of a methanesulfonate group, which makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Eigenschaften

Molekularformel

C9H16O3S

Molekulargewicht

204.29 g/mol

IUPAC-Name

spiro[2.5]octan-6-yl methanesulfonate

InChI

InChI=1S/C9H16O3S/c1-13(10,11)12-8-2-4-9(5-3-8)6-7-9/h8H,2-7H2,1H3

InChI-Schlüssel

FHMZNRLXFCXSOQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OC1CCC2(CC1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.